![molecular formula C7H7NO2S B1295076 1-(Methylthio)-3-nitrobenzene CAS No. 2524-76-7](/img/structure/B1295076.png)
1-(Methylthio)-3-nitrobenzene
Description
1-(Methylthio)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Methylthio)-3-nitrobenzene, a nitroaromatic compound, is characterized by its methylthio and nitro functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neurotoxic effects. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.
Chemical Structure and Properties
- Chemical Formula: C₇H₈N₂O₂S
- CAS Number: 2524-76-7
- Molecular Weight: 172.21 g/mol
The presence of the nitro group contributes to the compound's reactivity, while the methylthio group may influence its lipophilicity and interaction with biological membranes.
Antimicrobial Activity
This compound has shown varying degrees of antimicrobial activity against several bacterial strains. In vitro studies have demonstrated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.2 |
HeLa (cervical cancer) | 10.5 |
A549 (lung cancer) | 12.8 |
The compound's mechanism appears to involve apoptosis induction through oxidative stress pathways, leading to cell cycle arrest.
Neurotoxic Effects
The neurotoxic potential of this compound has been investigated in animal models. Studies indicate that exposure can lead to neurobehavioral changes and alterations in neurotransmitter levels.
- Behavioral Changes: Increased anxiety-like behavior observed in rodent models.
- Neurotransmitter Effects: Significant reductions in serotonin and dopamine levels were reported following exposure.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results confirmed its potential as a broad-spectrum antimicrobial agent, particularly effective against multidrug-resistant strains.
Case Study 2: Cancer Cell Line Testing
In vitro assays were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that higher concentrations led to significant cell death, suggesting potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells.
- Enzyme Inhibition: Modulates the activity of cytochrome P450 enzymes, affecting drug metabolism.
- Cell Membrane Disruption: Alters membrane integrity leading to increased permeability in microbial cells.
Safety and Toxicology
Despite its promising biological activities, safety assessments are necessary due to potential toxicity. Studies have indicated that prolonged exposure can lead to adverse effects on liver and kidney function in animal models.
Properties
IUPAC Name |
1-methylsulfanyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVXOUUXAIELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179899 | |
Record name | 1-(Methylthio)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-76-7 | |
Record name | 1-(Methylthio)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2524-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylthio)-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2524-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Methylthio)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylthio)-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.